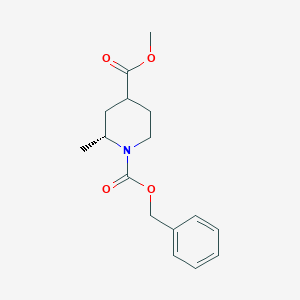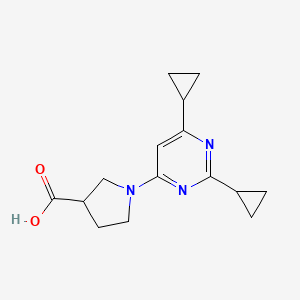![molecular formula C5H10N2O2S B13005701 N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research. The compound has a molecular formula of C5H10N2O2S and a molecular weight of 162.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production methods for N-{bicyclo[11The use of automated synthesis and high-throughput screening can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include chiral dirhodium catalysts for enantioselective C-H functionalization, diazo compounds for C-H insertion, and sulfonamidyl radicals for radical-based synthesis .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide has a wide range of scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This interaction can alter the pharmacokinetic properties of the compound, making it a suitable bioisostere for various functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentylamine: Another compound with a similar bicyclo[1.1.1]pentane core, used in medicinal chemistry as an arylamine bioisostere.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various substituted bicyclo[1.1.1]pentane derivatives.
Uniqueness
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide stands out due to its sulfonamide group, which provides additional functionalization options and enhances its bioisosteric properties. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H10N2O2S |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
1-(sulfamoylamino)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H10N2O2S/c6-10(8,9)7-5-1-4(2-5)3-5/h4,7H,1-3H2,(H2,6,8,9) |
Clave InChI |
ZOSOQNTZXJTJSP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
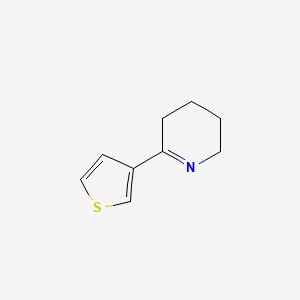
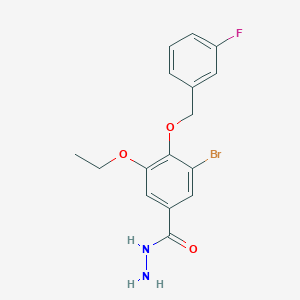

![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
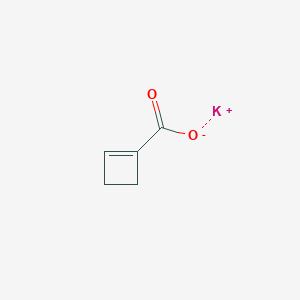
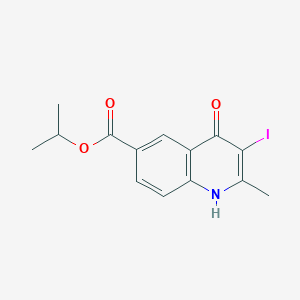
![1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B13005677.png)
